3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Overview
Description
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides . In recent years, it has been found that sulfonamides have more extensive biological activities . Thus, sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Synthesis Analysis
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule . In addition, vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.16 g/mol. It is a powder in physical form .Scientific Research Applications
Solvent-free Synthesis Applications
N-halosulfonamides have been utilized as efficient catalysts for the synthesis of triazines and other compounds under solvent-free conditions. This highlights their potential role in facilitating greener chemical processes (Ghorbani‐Vaghei et al., 2015).
Antimicrobial Activity
Sulfonamide compounds have shown promising antimicrobial activity. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrated potent antimicrobial effects against bacteria and fungi, suggesting the potential of sulfonamides in developing new antimicrobial agents (Janakiramudu et al., 2017).
Inhibition of Tumor-associated Isozymes
Halogenated sulfonamides have been investigated for their ability to inhibit tumor-associated carbonic anhydrase isozymes, indicating their potential use in cancer research and therapy (Ilies et al., 2003).
Drug Design and Functional Group Analysis
The sulfonamide group is a crucial functional group in drug design, appearing in many marketed drugs. Its role and safety have been thoroughly discussed in the context of medicinal chemistry, emphasizing its significance in developing new therapeutic agents (Kalgutkar et al., 2010; Smith & Jones, 2008).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-fluoro-N-propylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFBJLKIVGWZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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